molecular formula C9H13BrN2O2S B12944222 tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate

tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate

Cat. No.: B12944222
M. Wt: 293.18 g/mol
InChI Key: ZSFRFVFEUXAGNG-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate: is a chemical compound with the molecular formula C9H13BrN2O2S and a molecular weight of 293.18 g/mol . This compound is known for its unique structure, which includes a bromine atom and a tert-butyl carbamate group attached to an isothiazole ring. It is used in various scientific research applications due to its reactivity and potential biological activity.

Preparation Methods

The synthesis of tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate typically involves multiple steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale, yield, and purity.

Chemical Reactions Analysis

tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate involves its interaction with biological molecules. The bromine atom and the isothiazole ring are key functional groups that can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s reactivity suggests it may form covalent bonds with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromine atom and a tert-butyl carbamate group, which confer distinct reactivity and potential biological activity.

Properties

Molecular Formula

C9H13BrN2O2S

Molecular Weight

293.18 g/mol

IUPAC Name

tert-butyl N-(5-bromo-3-methyl-1,2-thiazol-4-yl)carbamate

InChI

InChI=1S/C9H13BrN2O2S/c1-5-6(7(10)15-12-5)11-8(13)14-9(2,3)4/h1-4H3,(H,11,13)

InChI Key

ZSFRFVFEUXAGNG-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1NC(=O)OC(C)(C)C)Br

Origin of Product

United States

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